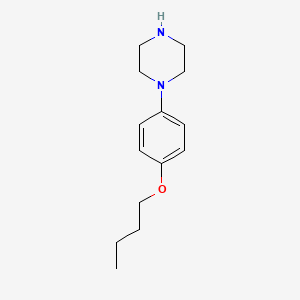

1-(4-Butoxyphenyl)piperazine

Description

Historical Context of Discovery and Initial Investigations

The history of 1-(4-Butoxyphenyl)piperazine is intrinsically linked to the broader exploration of piperazine (B1678402) and its derivatives. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, has been a staple in medicinal chemistry for decades. nih.gov The N-arylpiperazine subclass, to which this compound belongs, gained significant attention as a "privileged scaffold" due to its versatile and modular structure that allows for modifications to target various biological receptors. mdpi.com

Specific details on the first synthesis of this compound are not widely documented, suggesting its development likely occurred within broader synthetic programs aimed at generating libraries of novel compounds for screening. The established synthetic routes for arylpiperazines, such as the reaction of an aniline (B41778) with bis(2-chloroethyl)amine (B1207034) or the N-arylation of piperazine with a suitable aryl halide, provide a blueprint for its creation. core.ac.uk For instance, methods used to synthesize the closely related and more widely studied 1-(4-methoxyphenyl)piperazine (B173029) are analogous to the probable synthesis of the butoxy derivative. core.ac.uk

Significance within Contemporary Chemical Biology Research

In modern chemical biology, this compound is significant primarily as a structural motif and a versatile building block. ontosight.ai Its utility is demonstrated by its incorporation into larger, more complex molecules designed for specific biological investigation. ontosight.aievitachem.com

The arylpiperazine core is recognized for its ability to interact with crucial biological targets, particularly aminergic G protein-coupled receptors (GPCRs) in the central nervous system (CNS). mdpi.comnih.gov The specific structure of this compound offers distinct chemical properties for researchers in drug discovery:

The Piperazine Ring: Provides a flexible yet stable core and two nitrogen atoms that can be functionalized, influencing solubility and receptor interactions. nih.gov

The Aryl Group: The phenyl ring connected to the piperazine is a key feature for binding to many receptors.

The Butoxy Group: The C4H9O- ether linkage at the para position of the phenyl ring significantly influences the molecule's lipophilicity (fat solubility). Compared to the more common methoxy (B1213986) or ethoxy groups, the longer butyl chain can alter a compound's pharmacokinetic profile, affecting how it is absorbed, distributed, and metabolized. This modification is a key strategy in medicinal chemistry to optimize lead compounds. researchgate.net

Examples of its use as an intermediate include its presence in complex structures like 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-butoxyphenyl)piperazine-1-carboxamide and Piperazine, 1-((1-(4-butoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)-, hydrochloride, which are investigated for their potential biological activities. ontosight.aievitachem.com

Overview of Major Academic Research Trajectories for Piperazine Derivatives

The academic and industrial research into piperazine derivatives is vast and covers numerous therapeutic areas. The arylpiperazine scaffold, the parent structure of this compound, is a key component in these research efforts. The modular nature of these compounds allows for the synthesis of large libraries of derivatives to be tested against various diseases. nih.gov Major research trajectories are summarized below.

Table 1: Major Research Applications of Piperazine Derivatives

| Research Area | Biological Targets & Applications | Key Findings | Citations |

|---|---|---|---|

| Central Nervous System (CNS) Disorders | Serotonin (B10506) (5-HT), Dopamine (B1211576) (D₂), and Adrenergic Receptors | Development of agents for depression, anxiety, schizophrenia, and Parkinson's disease. The arylpiperazine scaffold is a versatile pharmacophore for CNS-active agents. | mdpi.comnih.govbenthamscience.com |

| Oncology | Androgen Receptor, Protein Kinases (e.g., Tyrosine Kinase), TGF-β Pathway | Design of novel anticancer agents. Arylpiperazines have shown cytotoxic effects against various cancer cell lines, including prostate cancer. | mdpi.comnih.gov |

| Infectious Diseases | Bacterial and Fungal Cellular Components, Mycobacterial Enzymes | Exploration for new antibacterial, antifungal, and antitubercular drugs. Derivatives show promise against multidrug-resistant pathogens. | researchgate.netnih.govnih.gov |

| Inflammatory Diseases | Targets in inflammatory pathways | Arylpiperazine derivatives have been synthesized and shown to possess anti-inflammatory properties. | mdpi.comnih.gov |

| Cardiovascular Conditions | Adrenergic Receptors | Development of antihypertensive agents. | mdpi.comnih.gov |

This broad utility underscores the importance of foundational molecules like this compound, which serve as starting points for the synthesis of next-generation therapeutic candidates.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

1-(4-butoxyphenyl)piperazine |

InChI |

InChI=1S/C14H22N2O/c1-2-3-12-17-14-6-4-13(5-7-14)16-10-8-15-9-11-16/h4-7,15H,2-3,8-12H2,1H3 |

InChI Key |

SYXNDZQZMXENBM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)N2CCNCC2 |

Origin of Product |

United States |

Synthetic Routes and Methodologies for 1 4 Butoxyphenyl Piperazine

Established Synthetic Pathways for Arylpiperazines

The synthesis of arylpiperazines is a well-documented field, driven by the prevalence of this structural motif in pharmaceutically active compounds. mdpi.commdpi.comamazonaws.comnih.gov The methodologies developed for this class of compounds are directly applicable to the synthesis of 1-(4-Butoxyphenyl)piperazine.

Multi-step synthesis provides a robust and controlled route to arylpiperazines, allowing for the isolation and purification of intermediates. A common strategy involves the nucleophilic substitution reaction between an aryl halide and piperazine (B1678402). For the target compound, this would typically involve reacting 1-bromo-4-butoxybenzene (B1267048) with piperazine.

Another widely used multi-step approach is the reaction of an aniline (B41778) derivative with bis(2-chloroethyl)amine (B1207034). core.ac.uk In the context of this compound, this would involve the reaction of 4-butoxyaniline (B1265475) with bis(2-chloroethyl)amine. This classical method, while effective, often requires careful control of reaction conditions to manage the reactivity of the reagents.

Furthermore, multi-step syntheses can involve the initial formation of a different arylpiperazine, followed by modification of the aryl substituent. For instance, 1-(4-hydroxyphenyl)piperazine (B1294502) could be synthesized first and then subjected to a Williamson ether synthesis with a butyl halide (e.g., 1-bromobutane) in the presence of a base to introduce the butoxy group. acs.org Similarly, derivatives can be prepared by acylating the second nitrogen of the piperazine ring, followed by reduction. researchgate.netnih.gov

A generalized multi-step synthesis is outlined below:

Step 1: Epoxide Formation: A phenolic precursor is reacted with epichlorohydrin (B41342) to form an epoxide intermediate. researchgate.net

Step 2: Piperazine Addition: The epoxide is then reacted with a piperazine derivative to yield the final product. researchgate.net

To improve efficiency and reduce waste, one-pot reaction strategies have been developed. These methods combine multiple reaction steps into a single process without isolating intermediates. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are particularly well-suited for the one-pot synthesis of unsymmetrical piperazines. nih.govresearchgate.net This approach can directly couple an aryl halide (1-bromo-4-butoxybenzene) with piperazine in a single step with high efficiency. colab.wsresearchgate.net

Another innovative one-pot approach involves a three-component reaction using N-activated aziridines, anilines, and propargyl carbonates to construct highly substituted piperazines stereoselectively. acs.org Ultrasound-assisted synthesis has also emerged as an eco-friendly one-pot method, often utilizing aqueous media and phase transfer catalysts to facilitate the reaction. researchgate.net

A representative one-pot synthesis involves generating 1-(4-methoxyphenyl)piperazine (B173029) in situ from diethanolamine, which is then reacted with an aryl halide. core.ac.uk This method avoids the isolation of the carcinogenic intermediate bis(2-chloroethyl)amine. core.ac.uk

Precursor Compounds and Intermediate Derivatization

The synthesis of this compound fundamentally relies on two key building blocks: a precursor for the 4-butoxyphenyl moiety and the piperazine ring itself.

Key Precursors:

4-Butoxyphenyl Precursors:

4-Butoxyaniline: Used in reactions with bis(2-chloroethyl)amine.

1-Bromo-4-butoxybenzene or 1-Chloro-4-butoxybenzene: Employed in nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. core.ac.uknih.gov

4-Butoxyphenol: Can be used to generate other intermediates.

Piperazine Precursors:

Piperazine: The most direct precursor, used in excess or as a mono-protected derivative to control selectivity. nih.govcolab.ws

N-Boc-piperazine: A common intermediate used to prevent double arylation and allow for subsequent derivatization at the second nitrogen atom. nih.gov

Diethanolamine: Can be used to generate the piperazine ring in situ. core.ac.uk

Intermediate derivatization is a key strategy for introducing chemical diversity. For example, the piperazine nitrogen can be acylated with various benzoyl chlorides or reacted with sulfonyl chlorides to produce a wide range of derivatives. amazonaws.comresearchgate.netnih.gov

Optimization of Reaction Conditions

The success of synthesizing this compound with high yield and purity heavily depends on the optimization of reaction conditions, including the choice of catalyst, reagents, solvent, and temperature.

Catalysis is central to modern arylpiperazine synthesis, particularly for C-N cross-coupling reactions.

Catalyst Systems: Palladium-based catalysts are the most prominent. The Buchwald-Hartwig amination protocol often employs a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ combined with a phosphine (B1218219) ligand. The choice of ligand is critical for catalytic activity and selectivity. colab.wsnih.gov

| Catalyst System | Ligand | Application Example | Reference |

| Palladium(II) Acetate (B1210297) / PPh₃ | Triphenylphosphine | Carboamination reactions | nih.gov |

| Tris(dibenzylideneacetone)dipalladium(0) / P(2-furyl)₃ | Tri(2-furyl)phosphine | Piperazine-forming carboamination | nih.gov |

| Palladium / BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | Catalytic amination of aryl bromides | nih.gov |

| Palladium / P(t-Bu)₃ | Tri-tert-butylphosphine | Amination of aryl halides with piperazine | colab.wsresearchgate.net |

| Iridium-based catalysts | tBu-mono-RuPHOX or BINAP | Asymmetric hydrogenation | acs.org |

Reagent Selection: The choice of base is crucial for the deprotonation of piperazine and for activating the catalyst. Common bases include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃). nih.govnih.govnih.gov In some syntheses, phase transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) are used to facilitate reactions between reagents in different phases, especially in eco-friendly solvent systems. researchgate.netresearchgate.net

The reaction medium and temperature are critical parameters that must be fine-tuned for optimal results.

Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates and yields. Toluene is a common solvent for palladium-catalyzed aminations. nih.govnih.gov More polar aprotic solvents like N,N-dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can also be effective, sometimes being key to the success of a reaction with specific bases. nih.govresearchgate.net In some protocols, 1,2-dichloroethane (B1671644) (DCE) has been found to be the most effective solvent. researchgate.net

Temperature Optimization: Reaction temperatures for arylpiperazine synthesis vary widely depending on the specific methodology. Some reactions proceed efficiently at room temperature, particularly when using highly active catalysts or reactive starting materials. ajol.info However, many procedures require elevated temperatures, often ranging from 80 °C to 140 °C, to drive the reaction to completion, especially for less reactive aryl chlorides or bromides. core.ac.uknih.govresearchgate.net Optimization studies often involve screening a range of temperatures to find the ideal balance between reaction rate and the formation of undesired byproducts. researchgate.net

| Solvent | Temperature | Reaction Type | Reference |

| Toluene | 105 °C | Pd-catalyzed carboamination | nih.gov |

| Xylenes | 135-140 °C | Pd-catalyzed carboamination of substituted alkenes | nih.gov |

| Toluene-DBU | Not specified | Pd/BINAP catalyzed amination | nih.gov |

| NMP with Cs₂CO₃ | Not specified | Reaction with N-BOC-piperazine | nih.gov |

| Dichloromethane | Room Temp | Acylation with cinnamic acid chloride | ajol.info |

| 1-Butanol | 120 °C | Reaction of p-anisidine (B42471) with in-situ generated bis(2-chloroethyl)amine | core.ac.uk |

| Dioxane | 100 °C | Dehydration using Burgess reagent | acs.org |

Green Chemistry Principles in Synthesis of Piperazine Derivatives

Several green chemistry strategies have been successfully employed in the synthesis of various piperazine derivatives, which are applicable to the synthesis of this compound. These methods offer significant advantages over traditional synthetic routes in terms of environmental impact and process efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. In the synthesis of piperazine derivatives, microwave-assisted methods have been shown to drastically reduce reaction times and improve yields compared to conventional heating. derpharmachemica.comderpharmachemica.com For example, the synthesis of ethyl [4-(2-naphthyl) piperazin-1-yl] acetate was achieved with a significantly higher yield and in a much shorter time using microwave irradiation compared to conventional heating. derpharmachemica.comderpharmachemica.com This technique is particularly beneficial for the N-arylation of piperazine, a key step in the synthesis of this compound.

Ultrasonication: Sonication, or the use of ultrasound to promote chemical reactions, is another green technique that can be applied to piperazine synthesis. The cavitation effects generated by ultrasound can enhance mass transfer and increase reaction rates. In the Petasis reaction for synthesizing piperazine analogs, ultrasonication proved to be a highly efficient method, yielding products in the range of 76% to 98%. researchgate.net

Concentrated Solar Radiation (CSR): Harnessing solar energy is a key aspect of sustainable chemistry. Concentrated solar radiation has been utilized as a renewable energy source for the reductive amination of aromatic aldehydes to synthesize 1,4-disubstituted piperazines. researchgate.net This method resulted in faster reactions (10–25 minutes), high yields (78–94%), and a significant reduction in energy consumption (85–95%) compared to conventional methods. researchgate.net

Solvent-Free and Alternative Solvents: The use of volatile organic solvents is a major concern in traditional chemical synthesis. Green approaches aim to replace these with more environmentally benign alternatives or to conduct reactions in the absence of a solvent. For instance, a solvent-free microwave irradiation method has been successfully used for the synthesis of piperazine derivatives. derpharmachemica.com Using water as a solvent is another green alternative, as demonstrated in a method for producing monosubstituted piperazine derivatives. google.com

Multicomponent Reactions (MCRs): Multicomponent reactions, where three or more reactants combine in a single step to form a product, are highly atom-economical and align well with green chemistry principles. A one-pot, four-component synthesis of isothiourea-ethylene-tethered-piperazine derivatives has been developed, offering an efficient, metal-free approach. rsc.org The Petasis reaction, a multicomponent reaction, has also been employed for the synthesis of piperazine analogs using green energy sources. researchgate.net

Catalyst-Free Synthesis and Heterogeneous Catalysis: Developing catalyst-free reactions or using recyclable heterogeneous catalysts are important green chemistry strategies. A catalyst-free synthesis of piperazine analogues has been reported as a sustainable chemistry-dependent synthetic strategy. researchgate.net Additionally, a simplified procedure for the general synthesis of monosubstituted piperazines utilizes a heterogeneous catalyst (metal ions supported on a commercial polymeric resin) which can be easily separated from the reaction mixture and reused. mdpi.com

The following table provides a comparative overview of conventional versus green synthetic approaches for piperazine derivatives.

| Principle | Conventional Method | Green Alternative | Advantages of Green Alternative | Reference |

| Energy Source | Conventional heating (refluxing for hours) | Microwave irradiation, Ultrasonication, Concentrated Solar Radiation | Reduced reaction time, lower energy consumption, higher yields. | researchgate.netderpharmachemica.comderpharmachemica.comresearchgate.net |

| Solvents | Volatile organic solvents (e.g., DMF, Toluene) | Solvent-free, Water, Green solvents | Reduced waste, lower toxicity, improved safety. | derpharmachemica.comgoogle.com |

| Reaction Type | Multi-step synthesis with isolation of intermediates | One-pot multicomponent reactions | Increased atom economy, reduced waste, simplified procedures. | researchgate.netrsc.org |

| Catalysis | Homogeneous catalysts (often precious metals) | Heterogeneous catalysts, Catalyst-free reactions | Catalyst recyclability, simplified product purification, reduced metal contamination. | researchgate.netmdpi.com |

Molecular Pharmacology and Receptor Interaction Studies of 1 4 Butoxyphenyl Piperazine

Investigation of Receptor Binding Profiles

The interaction of a ligand with a receptor is quantified by its binding affinity, typically expressed as the inhibition constant (Ki). This value indicates the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. The following sections detail the known and inferred receptor binding affinities of 1-(4-Butoxyphenyl)piperazine and its structural analogues.

Serotonin (B10506) Receptor Subtype Affinities (e.g., 5-HT1A, 5-HT2A, 5-HT7)

Arylpiperazine derivatives are widely recognized for their significant affinity for various serotonin (5-HT) receptor subtypes, which are crucial targets for therapeutic agents treating mood and psychotic disorders.

Research into long-chain arylpiperazines has shown that compounds containing the 1-arylpiperazine moiety exhibit notable affinity for 5-HT1A and 5-HT7 receptors. For instance, derivatives of 1-(2-ethoxyphenyl)piperazine (B86606) have demonstrated Ki values in the nanomolar range for both 5-HT1A and 5-HT7 receptors, establishing them as dual-activity ligands. Specifically, certain thienopyrimidinone derivatives linked to a 1-(2-ethoxyphenyl)piperazine moiety show high affinity, with Ki values as low as 1.04 nM for 5-HT1A and 6.88 nM for 5-HT7 receptors.

The 1-(2-methoxyphenyl)piperazine (B120316) structure, a close analogue to the butoxyphenyl variant, is a well-established high-affinity ligand for the 5-HT1A receptor. The compound NAN-190, which contains this moiety, binds to 5-HT1A receptors with a high affinity (Ki = 0.6 nM). nih.gov Furthermore, studies on other arylpiperazine derivatives have shown submicromolar affinity for the 5-HT2A receptor, suggesting this is a common interaction for this class of compounds. researchgate.net

Table 1: Serotonin Receptor Affinities of Related Arylpiperazine Compounds

| Compound/Analogue Class | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) |

| 1-(2-Methoxyphenyl)piperazine derivatives (e.g., NAN-190) | 0.6 nih.gov | Data not specified | Data not specified |

| 1,3,5-Triazine-methylpiperazine derivatives | >1000 researchgate.net | 272-430 researchgate.net | >1000 researchgate.net |

| 2-Ethoxyphenylpiperazine derivatives | ~1.04 | Data not specified | ~2.99-6.88 |

Dopamine (B1211576) Receptor Subtype Affinities

The interaction with dopamine receptors, particularly the D2 and D3 subtypes, is a defining characteristic of many centrally acting drugs. Structure-activity relationship studies on arylpiperazine series provide insight into potential dopamine receptor affinity.

For a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, the 1-(2-methoxyphenyl)piperazine analogue displayed a high affinity for the D3 receptor (Ki = 3.5 nM) and the D2 receptor (Ki = 19 nM). acs.org This indicates that while there is a preference for the D3 subtype, the affinity for D2 is also significant. The substitution on the phenyl ring is a critical determinant of both affinity and selectivity between the D2 and D3 subtypes. acs.orgnih.gov For example, replacing the methoxy (B1213986) group with other substituents can dramatically alter the D2/D3 selectivity profile. acs.org

Table 2: Dopamine Receptor Affinities of a 1-(2-Methoxyphenyl)piperazine Analogue

| Compound Analogue | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D2/D3 Selectivity Ratio |

| N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)imidazo[1,2-a]pyridine-2-carboxamide | 19 acs.org | 3.5 acs.org | 5.4 |

Adrenergic Receptor Subtype Affinities (e.g., α1, α2)

Studies on a series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives revealed high affinity for α1-adrenoceptors, with Ki values in the low nanomolar range (2.1–13.1 nM). ingentaconnect.comnih.gov The 1-(o-methoxyphenyl)piperazine moiety, structurally similar to the butoxyphenyl variant, is considered important for this high-affinity interaction. ingentaconnect.comnih.gov These compounds generally show a higher selectivity for α1 over α2-adrenoceptors. ingentaconnect.comnih.gov For example, the analogue 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride showed an α1 Ki value of 2.4 nM and was 142-fold more selective for α1 over α2 receptors. nih.gov The parent compound NAN-190 also binds with high affinity to α1-adrenergic receptors (Ki = 0.8 nM), nearly equal to its affinity for 5-HT1A receptors. nih.gov

Table 3: Adrenergic Receptor Affinities of Related 1-(o-Methoxyphenyl)piperazine Derivatives

| Compound Analogue Class | α1-Adrenoceptor (Ki, nM) | α2-Adrenoceptor (Ki, nM) | α1/α2 Selectivity |

| 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazines | 2.1 - 13.1 nih.gov | 128 - 1000+ ingentaconnect.com | Variable, favors α1 ingentaconnect.comnih.gov |

| NAN-190 | 0.8 nih.gov | Data not specified | Data not specified |

Other Neurotransmitter Receptor Interactions

Sigma Receptors: The piperazine (B1678402) scaffold is a common feature in ligands targeting sigma receptors (σ1 and σ2). A screening of piperazine-based compounds identified ligands with high, nanomolar affinity for the σ1 receptor. nih.gov For instance, the compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone showed a high affinity for the σ1 receptor with a Ki value of 3.2 nM. nih.gov While data for this compound is not available, the general structure suggests a potential for interaction with sigma receptors.

Opioid Receptors: Certain 1-substituted 4-(3-hydroxyphenyl)piperazines have been identified as pure opioid receptor antagonists with nanomolar potencies at μ, δ, and κ receptors. nih.gov This indicates that the arylpiperazine core can be adapted to target the opioid system effectively.

Direct binding studies of this compound at other receptors, such as histaminergic or muscarinic subtypes, are not extensively documented in the scientific literature.

Ligand-Receptor Interaction Dynamics

Understanding how a ligand binds to and modulates a receptor goes beyond simple affinity measurements. It involves investigating the nature of the interaction, such as whether the ligand acts as an agonist, antagonist, or allosteric modulator.

Allosteric Modulation Investigations

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous neurotransmitter. mdpi.com This binding can result in positive (PAM), negative (NAM), or neutral (NAL) modulation of the receptor's response to the orthosteric ligand. acs.org

Specific investigations into the allosteric modulation properties of this compound at serotonin, dopamine, or adrenergic receptors have not been identified in the available literature. However, the N-acyl-N′-arylpiperazine scaffold has been successfully employed to develop negative allosteric modulators for the metabotropic glutamate (B1630785) receptor 1 (mGlu1). nih.govnih.gov This demonstrates that the arylpiperazine chemical class is amenable to functioning as allosteric modulators, although this activity is highly target-specific. Without direct experimental evidence, it cannot be concluded that this compound acts as an allosteric modulator at the neurotransmitter receptors discussed in this article.

Agonist, Antagonist, and Inverse Agonist Characterization at Molecular Level

There is a lack of specific studies characterizing this compound as an agonist, antagonist, or inverse agonist at the molecular level for any particular receptor. Pharmacological research often involves screening compounds against a panel of receptors to determine their binding affinity and functional activity. Such data, which would elucidate whether this compound activates, blocks, or reduces the basal activity of a receptor, is not present in the accessible scientific literature.

Intracellular Signaling Pathway Modulation

G Protein-Coupled Receptor Signaling Pathways

The interaction of this compound with G protein-coupled receptors (GPCRs) and its subsequent effect on their signaling pathways have not been specifically documented. Many piperazine-containing molecules are known to target GPCRs, which are a large family of receptors that play a crucial role in cellular signaling. However, studies detailing the modulation of any specific GPCR signaling cascade by this compound are absent from the current body of scientific literature.

Second Messenger System Regulation (e.g., cAMP, IP3)

Consequently, without information on its GPCR interactions, the effect of this compound on second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) trisphosphate (IP3), remains unknown. The regulation of these key intracellular molecules is a downstream effect of GPCR activation or inhibition, and no research has been published detailing such effects for this specific compound.

Enzyme Inhibition or Activation Mechanisms

While various piperazine derivatives have been investigated as inhibitors or activators of different enzymes, there are no specific studies available that describe the mechanisms of enzyme inhibition or activation by this compound. Data, including inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) against specific enzymes, are essential for understanding a compound's pharmacological profile, and this information is not available for this compound.

Transporter Protein Interactions (e.g., SERT, DAT, NET)

The potential interaction of this compound with monoamine transporter proteins such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET) is another area where specific data is lacking. Phenylpiperazine derivatives, in particular, are known to interact with these transporters. However, binding affinity data (Kᵢ or IC₅₀ values) for this compound at these crucial neurological targets have not been reported in the scientific literature.

Structure Activity Relationship Sar and Molecular Design Principles for 1 4 Butoxyphenyl Piperazine Derivatives

Elucidation of Key Structural Motifs for Activity

The pharmacological profile of 1-(4-butoxyphenyl)piperazine derivatives is governed by three fundamental structural motifs: the butoxyphenyl moiety, the piperazine (B1678402) ring, and the linkage between them.

The Piperazine Ring: The six-membered piperazine ring serves as a central scaffold. nih.gov Its two nitrogen atoms, typically at positions 1 and 4, are key features. The nitrogen at position 1 (N1) forms the link to the aryl group. The nitrogen at position 4 (N4) is a common site for substitution, allowing for the introduction of various functional groups to modulate the molecule's properties. nih.gov The piperazine core can improve pharmacokinetic characteristics due to the pKa of its nitrogen atoms, which can enhance water solubility and bioavailability. nih.govresearchgate.net

The N-Aryl Linkage: The direct bond between the butoxyphenyl ring and the piperazine nitrogen is a defining feature. This linkage holds the two key moieties in a specific spatial orientation, which is critical for proper alignment and interaction with the target protein.

Impact of Substituent Modifications on a Pharmacological Profile

Systematic modification of the this compound scaffold has provided deep insights into its SAR. Changes to any of the key motifs can dramatically alter the compound's biological activity.

Modifications to the ether group on the phenyl ring have a significant impact on receptor binding affinity. Studies on analogous systems, such as derivatives of SA4503 (1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine), reveal that both the length and nature of the alkoxy substituent are critical. nih.gov

| Modification on Phenyl Moiety (Analogous System) | Impact on σ1 Receptor Affinity | Reference |

|---|---|---|

| Replacement of 4-methoxy with 4-O-des-methyl | Maintains high affinity (Ki = 1.75 nM) | nih.gov |

| Replacement of 4-methoxy with 4-O-allyl | Decreased affinity (Ki ≈ 20-30 nM) | nih.gov |

| Replacement of 4-methoxy with 4-O-propyl | Decreased affinity (Ki ≈ 20-30 nM) | nih.gov |

| Replacement of 4-methoxy with 4-O-benzyl | Moderately decreased affinity (Ki = 20.8 nM) | nih.gov |

| Replacement of 3,4-dimethoxy with methylenedioxy | Maintains high affinity | nih.gov |

The piperazine ring is not merely a passive linker; its structural integrity is often essential for activity. Research on nucleozin, an anti-influenza agent with a related scaffold, has shown that modifications to this ring can lead to a significant loss of activity. plos.org

Ring Rigidity: Replacing the flexible piperazine ring with a more rigid bicyclic system, such as 2,5-diazabicyclo[2.2.1]heptane (DBH), has been explored. plos.org While intended to improve binding by reducing the entropic penalty, this modification often disrupts the optimal geometry for target interaction, leading to decreased activity. plos.org

Ring Flexibility: Conversely, substituting the piperazine ring with a more flexible, acyclic linker like an ethylenediamine group also typically results in a loss of potency. plos.org This suggests that the constrained, chair-like conformation of the piperazine ring is crucial for pre-organizing the substituents in the correct orientation for binding.

Nitrogen Atom Importance: The presence and relative positioning of the two nitrogen atoms are critical. Altering the distance between them or removing one can abolish activity, highlighting their role in forming key hydrogen bonds or salt bridges with the target protein. plos.org

While the parent compound this compound features a direct N-aryl bond, its derivatives can be designed with a linker region between the aryl system and the piperazine ring. The introduction of a simple methylene (B1212753) (-CH2-) linker, for example, can create benzhydrylpiperazine derivatives. nih.gov This strategy allows for greater flexibility and the exploration of different spatial arrangements of the terminal aryl groups relative to the piperazine core, potentially accessing different binding modes or targets.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of this compound derivatives is a key determinant of their biological function. Conformational analysis, often performed using X-ray crystallography and computational modeling, reveals the preferred spatial arrangement of the molecule.

For N-arylpiperazine derivatives, the piperazine ring consistently adopts a stable chair conformation. nih.govresearchgate.net Crystal structure analysis of a closely related bioactive analog, 1-[Bis-(4-fluorophenyl)-methyl]-4-methane sulfonyl piperazine, confirms this preference. researchgate.net In this conformation, the substituents on the nitrogen and carbon atoms occupy either axial or equatorial positions. The N-aryl group typically prefers an equatorial position to minimize steric hindrance. The bioactive conformation of flexible derivatives often involves the phenylalkyl chains being fully extended. nih.gov

| Structural Feature | Conformational Detail | Reference |

|---|---|---|

| Piperazine Ring | Adopts a chair conformation | nih.govresearchgate.net |

| Puckering Parameters (example analog) | Q = 0.5865 Å | researchgate.net |

| N-Aryl Substituent | Typically occupies an equatorial position | |

| Side Chains (on N4) | Often fully extended in the bioactive state | nih.gov |

Design and Synthesis of Analogues with Modulated Activity

The rational design of new analogues based on SAR data is a cornerstone of drug discovery. The synthesis of these molecules leverages well-established chemical reactions to modify the this compound scaffold.

The primary methods for synthesizing the core N-arylpiperazine structure include:

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 1-bromo-4-butoxybenzene) and piperazine. This is a versatile and widely used method. mdpi.com

Aromatic Nucleophilic Substitution (SNAr): This reaction is effective when the aryl ring is activated by electron-withdrawing groups. For example, reacting p-chloronitrobenzene with 1-(4-methoxyphenyl)piperazine (B173029). mdpi.comcore.ac.uk

Once the core is formed, the N4 position of the piperazine can be functionalized through:

N-Alkylation: Reacting the piperazine with an alkyl halide (e.g., benzyl bromide) to introduce alkyl substituents. mdpi.com

Reductive Amination: A two-step or one-pot reaction involving the condensation of the piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced to the corresponding amine. mdpi.com

Amide Bond Formation: Coupling the piperazine with a carboxylic acid or its derivative to form an amide, which can then be reduced to an alkyl group if desired. mdpi.com

These synthetic strategies allow for the creation of diverse libraries of compounds where substituents on both the butoxyphenyl ring and the piperazine nitrogen are systematically varied to optimize pharmacological activity. nih.gov

| Synthetic Strategy | Description | Application | Reference |

|---|---|---|---|

| Buchwald-Hartwig Coupling | Pd-catalyzed reaction of an aryl halide with an amine. | Formation of the N-aryl bond to create the core scaffold. | mdpi.com |

| Aromatic Nucleophilic Substitution (SNAr) | Displacement of a leaving group on an electron-deficient aromatic ring. | Formation of the N-aryl bond, especially with activated aromatics. | mdpi.comcore.ac.uk |

| N-Alkylation | Nucleophilic substitution of an alkyl halide by the piperazine N4 nitrogen. | Introduction of alkyl groups at the N4 position. | mdpi.com |

| Reductive Amination | Reaction of the piperazine with an aldehyde/ketone followed by reduction. | Introduction of diverse alkyl and substituted alkyl groups at N4. | mdpi.com |

Stereochemical Considerations in Activity

The differential activity of stereoisomers is a well-established principle in medicinal chemistry. Enantiomers, which are non-superimposable mirror images of each other, can interact differently with chiral biological macromolecules such as receptors and enzymes. This is often likened to the way a left hand will not fit into a right-handed glove. As a result, one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects.

In the context of arylpiperazine derivatives, to which this compound belongs, research has demonstrated that stereochemistry is a critical factor in determining receptor affinity and selectivity, particularly for dopamine (B1211576) and serotonin (B10506) receptors. The introduction of a chiral center, for instance by substitution on the piperazine ring or on a side chain, can lead to significant differences in the pharmacological profiles of the resulting enantiomers.

A notable example that highlights the importance of stereochemical considerations can be found in a study on a series of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides. While not exact derivatives of this compound, these compounds share the core arylpiperazine structure and provide valuable insights into the role of stereochemistry. In this study, the enantiomers of a specific compound, labeled as R-22 and S-22, were separated and their binding affinities for dopamine D2 and D3 receptors were determined.

The research revealed a marked difference in the receptor binding affinities of the two enantiomers, with a more pronounced enantioselectivity observed at the D3 receptor compared to the D2 receptor. This suggests that the stereochemical configuration of the molecule is a key determinant for its interaction with these receptors, and that subtle changes in the 3D structure can lead to significant differences in biological activity.

The following interactive data table summarizes the binding affinities (Ki, in nanomolar) of the R and S enantiomers for the D2 and D3 dopamine receptors, illustrating the principle of enantioselectivity.

| Compound | D2 Ki (nM) | D3 Ki (nM) |

| R-22 | 240 | 1 |

| S-22 | 120 | 15 |

These findings underscore the importance of considering stereochemistry in the design of novel this compound derivatives. The development of stereoselective syntheses or the chiral separation of racemates is crucial for isolating the more potent and selective enantiomer, which can lead to drugs with improved therapeutic indices. A thorough understanding of the stereochemical requirements of the target receptor allows for the rational design of more effective and safer therapeutic agents.

Advanced Analytical and Spectroscopic Characterization Techniques in Research Context

Chromatographic Methods for Purity Assessment and Separation in Research Samples

Chromatographic techniques are indispensable for assessing the purity of synthesized 1-(4-Butoxyphenyl)piperazine and for separating it from starting materials, byproducts, or degradants. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes in a research setting.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the purity evaluation of non-volatile and thermally labile compounds like phenylpiperazine derivatives. A validated reverse-phase HPLC (RP-HPLC) method is typically developed to provide accurate quantification of the main compound and any impurities.

Method development for this compound would involve a systematic evaluation of stationary phases, mobile phase compositions, and detector settings to achieve optimal separation and sensitivity. Given the basic nature of the piperazine (B1678402) moiety and the hydrophobicity of the butoxyphenyl group, a C18 column is a common and effective choice for the stationary phase researchgate.net. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, frequently with a small amount of acid like formic acid or trifluoroacetic acid (TFA) to improve peak shape and resolution by ensuring the analyte is in a consistent protonation state helixchrom.com.

A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the efficient elution of both polar and non-polar impurities. Detection is typically performed using a UV detector, as the phenyl ring provides a suitable chromophore.

Table 1: Representative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 239 nm |

| Injection Volume | 10 µL |

This method allows for the separation of this compound from potential impurities, with purity typically expressed as a percentage of the total peak area.

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds and can be used to assess the presence of volatile impurities in samples of this compound. The compound itself has sufficient volatility to be analyzed by GC, often following a simple dilution in a suitable solvent.

The choice of column is critical for achieving good separation. A mid-polarity column, such as one with a 50% phenyl-polysiloxane stationary phase (e.g., Rxi-50), is often effective for separating various piperazine derivatives and related isomers oup.com. The analysis involves injecting the sample into a heated port where it is vaporized and then carried by an inert gas (e.g., helium) through the column. A temperature program, which gradually increases the column temperature, is used to elute compounds based on their boiling points and interaction with the stationary phase oup.com. The separated components are then detected, most commonly by a mass spectrometer, which provides both quantification and structural information based on the fragmentation pattern of the molecule.

Mass Spectrometry for Structural Elucidation (Beyond basic identification)

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elucidating the structure of this compound. Advanced MS techniques provide a wealth of information beyond simple molecular ion detection.

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is used to establish the connectivity of atoms within the molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule ([M+H]⁺) of this compound, with a calculated m/z of 235.18, is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions.

The fragmentation of phenylpiperazine derivatives is well-documented and follows predictable pathways nih.govresearchgate.net. The primary fragmentation occurs within the piperazine ring. A characteristic loss of a C₂H₄N fragment (42 Da) from the precursor ion is commonly observed nih.gov. For this compound, this would result in a major product ion. Other significant fragments arise from the cleavage of the butoxy side chain.

Table 2: Predicted MS/MS Fragmentation of this compound ([C₁₄H₂₂N₂O+H]⁺)

| Precursor Ion (m/z) | Major Product Ions (m/z) | Neutral Loss | Inferred Fragment Structure |

|---|---|---|---|

| 235.18 | 193.13 | C₃H₆ (42.05 Da) | Loss of propylene (B89431) from butoxy chain |

| 235.18 | 179.12 | C₄H₈ (56.11 Da) | Loss of butene from butoxy chain |

| 235.18 | 163.11 | C₂H₄N₂ + H (43.04 Da) | Cleavage of piperazine ring |

Analyzing these fragmentation pathways allows for the confirmation of the different structural components of the molecule, such as the butoxyphenyl group and the piperazine ring.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Patterns

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to confirm the elemental composition of this compound. While nominal mass spectrometry might identify the molecular weight as 234, HRMS can measure the mass to several decimal places.

The calculated exact mass for the neutral molecule (C₁₄H₂₂N₂O) is 234.17321. In positive-ion mode ESI-HRMS, the compound would be detected as its protonated form, [M+H]⁺, with a calculated exact mass of 235.18084 rsc.orgmdpi.com. An experimental measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned chemical formula nih.gov. This high level of accuracy allows researchers to distinguish between different chemical formulas that might have the same nominal mass. Furthermore, HRMS can resolve the isotopic pattern of the molecule, which arises from the natural abundance of isotopes like ¹³C. The observed isotopic distribution pattern must match the theoretically calculated pattern for the proposed formula, adding another layer of confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete assembly of the molecular structure. nih.gov

For this compound, the ¹H NMR spectrum provides information on the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 6.95 | d, J ≈ 9.0 Hz | 2H | Ar-H (ortho to OBu) |

| ~ 6.85 | d, J ≈ 9.0 Hz | 2H | Ar-H (ortho to Piperazine) |

| ~ 3.95 | t, J ≈ 6.5 Hz | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~ 3.15 | t, J ≈ 5.0 Hz | 4H | Ar-N-(CH₂ )₂ |

| ~ 3.05 | t, J ≈ 5.0 Hz | 4H | HN-(CH₂ )₂ |

| ~ 1.78 | m | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~ 1.50 | m | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

The aromatic region is expected to show two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The butoxy chain protons would appear as a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the oxygen, and two multiplets for the central methylene groups. The piperazine protons often appear as two triplets or multiplets around 3.0-3.2 ppm nih.govmdpi.com.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 153.5 | Ar-C -O |

| ~ 145.8 | Ar-C -N |

| ~ 119.0 | Ar-C H (ortho to N) |

| ~ 115.0 | Ar-C H (ortho to O) |

| ~ 68.0 | -O-C H₂- |

| ~ 51.0 | Ar-N-(C H₂)₂ |

| ~ 46.5 | HN-(C H₂)₂ |

| ~ 31.5 | -O-CH₂-C H₂- |

| ~ 19.4 | -CH₂-C H₂-CH₃ |

The ¹³C NMR spectrum would confirm the presence of ten unique carbon environments. The chemical shifts are diagnostic for aromatic carbons (110-160 ppm), carbons attached to heteroatoms (50-70 ppm), and aliphatic carbons (10-40 ppm). Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed to definitively assign each signal and confirm the connectivity between protons and carbons, providing unequivocal proof of the structure of this compound.

¹H NMR and ¹³C NMR for Assignment of Resonances

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound can be divided into three main regions corresponding to the butoxy chain, the aromatic ring, and the piperazine ring.

Butoxy Group: The aliphatic protons of the butoxy group appear in the upfield region of the spectrum. The terminal methyl group (CH₃) is expected to produce a triplet signal around δ 0.9-1.0 ppm. The two methylene groups (CH₂CH₂) will show complex multiplet signals between δ 1.4-1.8 ppm. The methylene group attached to the ether oxygen (-O-CH₂) is deshielded and will resonate further downfield, typically as a triplet around δ 3.9-4.0 ppm.

Aromatic Protons: The p-disubstituted benzene ring gives rise to a characteristic AA'BB' system. Two sets of doublets are expected in the aromatic region (δ 6.8-7.2 ppm). The protons ortho to the butoxy group are shielded and appear at a lower chemical shift (around δ 6.8-6.9 ppm), while the protons ortho to the piperazine nitrogen are found slightly further downfield.

Piperazine Ring: The protons on the piperazine ring exhibit distinct signals. The four protons on the carbons attached to the phenyl group (-N-CH₂-) are deshielded and typically appear as a triplet around δ 3.0-3.2 ppm. The other four protons on the carbons adjacent to the secondary amine (-NH-CH₂-) resonate at a slightly higher field, often around δ 2.8-3.0 ppm. scispace.com The proton on the secondary amine (NH) may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their electronic environment.

Butoxy Group: The carbons of the butoxy chain will appear in the aliphatic region. The terminal methyl carbon (CH₃) is the most shielded, resonating around δ 14 ppm. The internal methylene carbons (-CH₂CH₂-) will be found between δ 19-32 ppm, and the ether-linked methylene carbon (-O-CH₂) will be further downfield at approximately δ 68 ppm.

Piperazine Ring: The carbon atoms of the piperazine ring will show two distinct signals due to the different nitrogen substituents. The carbons adjacent to the aromatic ring are expected around δ 50-51 ppm, while the carbons adjacent to the NH group are typically found slightly upfield, around δ 45-46 ppm. scispace.com

Aromatic Ring: The aromatic region will display four signals for the six carbons due to symmetry. The carbon atom bonded to the ether oxygen (C-O) is the most deshielded, appearing around δ 153-154 ppm. The carbon bonded to the piperazine nitrogen (C-N) is expected around δ 145-146 ppm. The two sets of CH carbons will resonate in the δ 115-120 ppm range.

| Position | Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Butoxy CH₃ | Aliphatic | ~0.97 (triplet) | ~14.0 |

| Butoxy CH₂ | Aliphatic | ~1.50 (sextet) | ~19.3 |

| Butoxy CH₂ | Aliphatic | ~1.75 (quintet) | ~31.4 |

| -O-CH₂ | Aliphatic | ~3.95 (triplet) | ~67.8 |

| Ar-H (ortho to -OBu) | Aromatic | ~6.85 (doublet) | ~114.8 |

| Ar-H (ortho to -Pip) | Aromatic | ~6.92 (doublet) | ~119.5 |

| Pip-H (next to NH) | Piperazine | ~2.95 (triplet) | ~45.9 |

| Pip-H (next to Ar) | Piperazine | ~3.10 (triplet) | ~50.5 |

| Pip-NH | Piperazine | Broad singlet | - |

| Ar-C (C-OBu) | Aromatic | - | ~153.5 |

| Ar-C (C-Pip) | Aromatic | - | ~145.7 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent methylene protons within the butoxy chain (-O-CH₂-CH₂-CH₂-CH₃). It would also confirm the coupling between the two sets of aromatic protons on the phenyl ring and show correlations between the different sets of methylene protons within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This technique is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~3.95 ppm would correlate to the carbon signal at ~67.8 ppm, confirming the assignment of the -O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two or three bonds), which is critical for piecing together the molecular fragments. Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the -O-CH₂ protons (~3.95 ppm) to the aromatic carbon C-O (~153.5 ppm).

Correlations from the aromatic protons to various other carbons in the phenyl ring.

A correlation from the piperazine protons adjacent to the phenyl ring (~3.10 ppm) to the aromatic carbon C-N (~145.7 ppm).

These 2D NMR techniques, used in combination, provide a detailed and definitive map of the molecular structure, confirming the connectivity between the butoxy group, the phenyl ring, and the piperazine moiety.

X-ray Crystallography for Solid-State Structure Determination of Complexes

X-ray crystallography is an analytical method that provides precise information about the three-dimensional structure of a crystalline solid at the atomic level, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound itself may not be readily available, analysis of its complexes or salts, or those of closely related analogs like 1-(4-methoxyphenyl)piperazine (B173029), offers significant insight. nih.gov

In the solid state, the piperazine ring typically adopts a stable chair conformation. nih.gov When this compound acts as a ligand to form metal complexes or as a base to form salts, this chair conformation is generally maintained. The nitrogen atoms of the piperazine ring are key sites for coordination and hydrogen bonding. The secondary amine (N-H) can act as a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors or coordinate to metal centers.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts.

N-H Stretch: The secondary amine in the piperazine ring will show a characteristic stretching vibration in the region of 3250-3500 cm⁻¹. This peak is often of medium intensity and can be somewhat broad. scispace.com

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aliphatic C-H stretching vibrations from the butoxy and piperazine groups occur just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring give rise to characteristic absorptions in the 1450-1610 cm⁻¹ region.

C-N Stretch: The stretching of the C-N bonds of the piperazine ring typically appears in the 1125-1340 cm⁻¹ range.

C-O Ether Stretch: A strong, characteristic absorption band for the aryl-alkyl ether C-O-C bond is expected. This usually consists of two bands: an asymmetric stretch around 1240-1250 cm⁻¹ and a symmetric stretch around 1030-1040 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine (Piperazine) | 3250 - 3500 |

| C-H Stretch | Aromatic | 3030 - 3100 |

| C-H Stretch | Aliphatic (Butoxy, Piperazine) | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1450 - 1610 |

| C-O-C Stretch (Asymmetric) | Aryl-Alkyl Ether | 1240 - 1250 |

| C-N Stretch | Amine | 1125 - 1340 |

Theoretical and Computational Chemistry Approaches for 1 4 Butoxyphenyl Piperazine

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule to determine its geometry, energy, and other properties. researchgate.net For arylpiperazine derivatives, DFT calculations are typically performed using basis sets like B3LYP/6-311++G(d,p) to obtain an optimized molecular geometry and analyze vibrational modes. researchgate.net

The electronic properties of a molecule are crucial for understanding its reactivity and interaction capabilities. nih.gov The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. researchgate.net HOMO represents the ability of a molecule to donate an electron, while LUMO represents its ability to accept an electron. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. nih.govirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This charge transfer within the molecule is fundamental to its interaction with other molecules. researchgate.net In studies of similar piperazine (B1678402) derivatives, the HOMO is often localized on the more electron-rich portions of the molecule, such as the substituted phenyl ring, while the LUMO is distributed across other parts of the structure. This distribution highlights the regions most likely to be involved in nucleophilic and electrophilic interactions. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for an Arylpiperazine Analog

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.29 |

| ELUMO | -1.81 |

| Energy Gap (ΔE) | 4.48 |

Data derived from computational studies on analogous triazine-substituted benzimidazole structures to illustrate typical values. irjweb.com

Before any simulation, the three-dimensional structure of 1-(4-Butoxyphenyl)piperazine must be optimized to find its most stable conformation, which corresponds to a minimum on the potential energy surface. This process, known as energy minimization, is a standard step in all computational studies, including quantum chemical calculations, docking, and molecular dynamics. mdpi.com For flexible molecules like this one, which contains rotatable bonds in the butoxy chain and the piperazine ring, multiple low-energy conformations may exist. Conformational sampling methods are used to explore these different possible shapes to ensure that the most relevant and energetically favorable conformer is used for subsequent simulations like docking.

Molecular Docking Simulations with Receptor Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. semanticscholar.org This method is instrumental in drug discovery for predicting how a compound like this compound might interact with a biological target. researchgate.net The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the strength of the interaction.

Docking simulations provide detailed predictions of the non-covalent interactions between a ligand and the amino acid residues within a protein's binding pocket. ajol.info For arylpiperazine derivatives, these interactions commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein. For example, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand, such as the butoxyphenyl group, and hydrophobic residues in the receptor. nih.gov

π-cation Interactions: An important interaction where the protonated nitrogen of the piperazine ring can interact favorably with the electron-rich aromatic rings of amino acids like phenylalanine (Phe) or tyrosine (Tyr). nih.gov

Salt Bridges: If the piperazine nitrogen is protonated (positively charged), it can form strong electrostatic interactions with negatively charged residues like aspartic acid (Asp) or glutamic acid (Glu). nih.gov

Studies on similar piperazine compounds binding to the Sigma 1 Receptor (S1R) have identified key interactions with residues such as Glu172 and Phe107, which stabilize the ligand within the binding site. nih.gov

Table 2: Predicted Interactions of a Piperazine Analog with Sigma 1 Receptor Residues

| Interaction Type | Key Amino Acid Residues |

|---|---|

| Salt Bridge / Hydrogen Bond | Glu172, Asp126 |

| π-cation | Phe107 |

| Hydrophobic Interaction | Tyr206 |

Interactions derived from docking studies of a potent piperazine-based S1R agonist. nih.gov

Docking programs use scoring functions to calculate a value that estimates the binding affinity between the ligand and the protein. semanticscholar.org This score is typically expressed in units of energy (e.g., kcal/mol), where a more negative value indicates a stronger, more favorable interaction. researchgate.net These theoretical estimations are valuable for ranking different compounds and prioritizing them for further experimental testing. While these scores are approximations, they often correlate well with experimentally determined binding affinities (like Ki or IC50 values). For example, a potent piperazine ligand showed a high affinity for the S1R with a Ki value of 3.2 nM, and docking studies helped to rationalize this strong binding by revealing multiple favorable interactions. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. mdpi.com While docking provides a static snapshot of the binding pose, MD simulations allow researchers to observe the stability and dynamics of the ligand-protein complex in a simulated physiological environment. researchgate.net An MD simulation starts with the docked complex, which is then placed in a simulated box of water molecules and ions. The forces on every atom are calculated, and the system is allowed to evolve over a set period, typically nanoseconds. mdpi.comscispace.com

These simulations are crucial for:

Assessing Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand's position over time, researchers can determine if the ligand remains stably bound in the predicted pose or if it shifts or dissociates from the binding pocket. mdpi.com

Refining Interactions: MD can reveal subtle changes in the binding interactions that are not apparent from static docking. It can show how water molecules might mediate interactions and how the protein and ligand adapt their conformations to achieve an optimal fit. researchgate.net

Understanding Flexibility: The simulation shows the flexibility of different parts of the ligand, such as the butoxy tail, and how this flexibility affects its interaction with the receptor.

In studies of related compounds, MD simulations have been used to confirm that the key interactions predicted by docking, such as salt bridges and hydrogen bonds, are maintained throughout the simulation, thereby validating the proposed binding mode. nih.gov

Conformational Flexibility and Dynamics

The conformational flexibility of this compound is a critical determinant of its interaction with biological targets. The molecule possesses several rotatable bonds, leading to a complex conformational landscape. The piperazine ring typically adopts a chair conformation, which is the most stable arrangement. However, boat and twist-boat conformations are also possible and may be relevant in specific environments, such as the binding pocket of a receptor.

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational dynamics of this compound over time. nih.govnih.govsemanticscholar.orgmdpi.com By simulating the motion of atoms in the molecule, MD can reveal the preferred conformations and the transitions between them. These simulations can be performed in various environments, such as in a vacuum, in a solvent, or in the presence of a biological receptor, to understand how the environment influences the molecule's dynamic behavior. For arylpiperazine derivatives, MD simulations have been instrumental in understanding their dynamic behavior and binding stability with receptors. nih.govnih.gov

Table 1: Key Torsion Angles in this compound for Conformational Analysis

| Torsion Angle | Description | Expected Range (degrees) |

| C-O-C-C | Defines the orientation of the butoxy group | 180 (anti) or ±60 (gauche) |

| Ar-N-C-C | Defines the orientation of the piperazine ring relative to the phenyl ring | Variable, influences overall shape |

| C-N-C-C | Defines the puckering of the piperazine ring | Typically around ±60 for a chair conformation |

Note: The expected ranges are general and can be influenced by the specific chemical environment.

Solvent Effects on Molecular Behavior

The solvent environment can significantly influence the conformational preferences and physicochemical properties of this compound. Solvents can affect the molecule's behavior through both nonspecific and specific interactions. Nonspecific interactions include electrostatic and van der Waals forces, while specific interactions involve the formation of hydrogen bonds.

Computational methods, particularly those based on quantum mechanics, can be used to study solvent effects. The polarizable continuum model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. This approach can be used to calculate the effect of the solvent on the conformational energies and other molecular properties of this compound.

Explicit solvent models, where individual solvent molecules are included in the simulation, can provide a more detailed picture of the solute-solvent interactions. Molecular dynamics simulations with explicit solvent molecules can reveal the structure of the solvation shell around this compound and the dynamics of the solvent molecules. Studies on similar piperazine derivatives have shown that solvent polarity can influence structural parameters and vibrational frequencies. journal-vniispk.ruresearchgate.netresearchgate.net

Table 2: Potential Solvent Effects on the Properties of this compound

| Property | Effect of Increasing Solvent Polarity |

| Conformational Equilibrium | May shift to favor more polar conformers |

| Dipole Moment | Likely to increase |

| Solubility | Expected to increase in polar solvents |

| Vibrational Frequencies | Shifts in frequencies of specific bonds (e.g., N-H, C-O) |

QSAR Modeling for Predictive Design (Quantitative Structure-Activity Relationship)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govnih.govnih.govresearchgate.net For this compound and its analogs, QSAR can be a valuable tool for predicting their biological activities and for guiding the design of new, more potent compounds.

A QSAR study typically involves the following steps:

Data Set Collection: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be classified into several categories, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Related to the electronic properties of the molecule, such as partial charges and orbital energies.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using various validation techniques, such as cross-validation and external validation.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Arylpiperazines

| Descriptor Type | Examples | Relevance to Activity |

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Receptor binding, reactivity |

| Steric | Molecular volume, Surface area, Molar refractivity | Fit within the receptor binding pocket |

| Hydrophobic | LogP, Hydrophobic surface area | Membrane permeability, interaction with hydrophobic pockets |

| Topological | Connectivity indices, Shape indices | Overall molecular size and branching |

Cheminformatics and Data Mining in Related Chemical Spaces

Cheminformatics and data mining are powerful tools for exploring the vast chemical space of molecules related to this compound. mdpi.com The arylpiperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. mdpi.com

Cheminformatics approaches can be used to:

Analyze large chemical databases: To identify compounds with similar structural features to this compound and to explore the diversity of the arylpiperazine chemical space.

Perform similarity searching: To find molecules with similar properties to a query molecule, which can be useful for identifying new lead compounds.

Cluster large datasets: To group molecules based on their structural or physicochemical properties, which can help in identifying structure-activity relationships.

Develop predictive models: Using machine learning algorithms to predict the biological activity or other properties of new molecules.

Data mining techniques can be applied to the scientific literature and patent databases to extract information about the synthesis, biological activity, and other properties of arylpiperazine derivatives. This information can be used to build knowledge bases that can support drug discovery efforts.

By applying cheminformatics and data mining tools to the chemical space of arylpiperazines, researchers can gain valuable insights into the design of new molecules with improved therapeutic properties.

Emerging Research Avenues and Future Directions

Development of Novel Synthetic Methodologies

The synthesis of 1-arylpiperazines, including 1-(4-Butoxyphenyl)piperazine, has traditionally relied on established methods. However, the field is evolving, with new strategies emerging to improve efficiency, yield, and environmental sustainability. Modern synthetic chemistry is focused on overcoming the limitations of classical approaches, which often require harsh reaction conditions or multiple steps.

Key advancements include the application of palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-Goldberg reactions. mdpi.comnih.gov These transition-metal-catalyzed C-N cross-coupling methods have become central to modern organic synthesis. mdpi.com For instance, the Buchwald-Hartwig reaction has been successfully used to create the N-arylpiperazine structure with high yield and purity, representing a significant improvement over older procedures. mdpi.com Another innovative approach is the use of microwave irradiation, which has been shown to drastically reduce reaction times for the synthesis of 1-arylpiperazines while maintaining comparable yields to conventional methods. tandfonline.com Researchers are also exploring visible-light-promoted protocols that allow for the synthesis of piperazine (B1678402) derivatives under mild conditions. organic-chemistry.org

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction forming a carbon-nitrogen bond between aryl halides and piperazine. | High yield and purity, applicable to a wide range of substrates. | mdpi.com |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction between anilines and diethanolamine. | Drastic reduction in reaction time, comparable yields to conventional methods. | tandfonline.com |

| Visible-Light Photoredox Catalysis | A protocol using visible light and a photoredox catalyst to facilitate decarboxylative annulation. | Operates under mild conditions, operationally simple. | organic-chemistry.org |

| In Situ Formation from DABCO | Involves the ring-opening of bicyclic quaternary ammonium salts derived from triethylenediamine (DABCO). | Avoids multistep procedures and expensive catalysts. | researchgate.net |

Exploration of Underexplored Receptor Systems (e.g., 5-HT7)

While arylpiperazines are well-known for their interaction with 5-HT1A and 5-HT2A receptors, their activity at less-studied receptor systems presents a significant area for future research. researchgate.net The serotonin (B10506) 5-HT7 receptor, in particular, has emerged as a target of interest. nih.govnih.gov The 5-HT7 receptor is involved in numerous central nervous system processes, and modulating its activity could offer new therapeutic avenues. nih.gov

Studies have been conducted on various 1-arylpiperazine derivatives to assess their binding affinity for 5-HT7 receptors. nih.gov Research has identified long-chain arylpiperazine compounds that exhibit significant affinity for the 5-HT7 receptor, often in combination with activity at 5-HT1A and 5-HT2A receptors. nih.gov For example, certain synthesized arylpiperazine derivatives have shown 5-HT7 receptor affinity with Ki values ranging from 8.2 nM to 474 nM. nih.gov The challenge and opportunity lie in designing ligands, based on the this compound scaffold, with improved selectivity for the 5-HT7 receptor to better elucidate its physiological roles and therapeutic potential. nih.gov

| Compound Type | Target Receptor | Affinity (Ki) Range | Significance | Reference |

|---|---|---|---|---|

| 1-Aryl-4-(2-arylethyl)piperazines | 5-HT7 | 8.2 nM - 474 nM | Demonstrates the potential of the arylpiperazine scaffold to target the 5-HT7 receptor. | nih.gov |

| Long-Chain Arylpiperazines | 5-HT7 | 42.5 nM | Identified compounds with a multi-receptor profile including 5-HT7, relevant for complex disorders. | nih.gov |

| Arylpiperazine Derivatives | 5-HT1A | 23.9 nM | Highlights the common multi-target nature, often showing high affinity for the 5-HT1A receptor alongside 5-HT7. | nih.gov |

Advanced Computational Modeling Integration

In silico techniques are becoming indispensable for modern drug discovery and chemical research. For compounds like this compound, advanced computational modeling offers powerful tools to predict and understand their behavior at a molecular level. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are being integrated into the research pipeline. nih.govjchemlett.com

Molecular docking studies, for example, can predict the binding conformation of arylpiperazine derivatives within the active site of a target receptor, such as the 5-HT2A receptor. nih.gov These models help identify crucial amino acid residues involved in binding interactions. nih.govjchemlett.com Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide insights into the relationship between the 3D structural features of the molecules and their biological activity. nih.gov These computational approaches not only rationalize experimental findings but also guide the design of new derivatives with enhanced potency and selectivity, thereby accelerating the discovery process and reducing reliance on extensive empirical screening. japsonline.com

| Computational Technique | Application for Arylpiperazines | Insights Gained | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding modes and conformations within receptor active sites (e.g., 5-HT2A, SERT). | Identifies key binding interactions (hydrogen bonds, hydrophobic interactions) and crucial amino acid residues. | nih.govjchemlett.com |

| 3D-QSAR (CoMFA/CoMSIA) | Analyzes the quantitative relationship between 3D structure and biological activity. | Generates models based on steric and electrostatic fields to guide the design of more potent antagonists. | nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of the ligand-receptor complex over time. | Assesses the stability of predicted binding poses and flexibility of the active site. | nih.gov |